molecular formula C15H14BrN3O2S B4983926 6-Methyl-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide

6-Methyl-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide

Cat. No.: B4983926
M. Wt: 380.3 g/mol
InChI Key: DFHLBVWZPSRTOE-UHFFFAOYSA-N
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Description

6-Methyl-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide is a complex organic compound with a unique structure that includes a benzothiazole ring, a nitrophenyl group, and a hydrobromide salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole core. The nitrophenyl group is then introduced through a nitration reaction, followed by the addition of a methyl group via alkylation. The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and pH, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functional derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

6-Methyl-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Nitrophenyl Derivatives: Compounds with nitrophenyl groups but different core structures.

    Hydrobromide Salts: Other organic compounds that form hydrobromide salts.

Uniqueness

6-Methyl-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S.BrH/c1-10-2-7-13-14(8-10)21-15(16)17(13)9-11-3-5-12(6-4-11)18(19)20;/h2-8,16H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHLBVWZPSRTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N)S2)CC3=CC=C(C=C3)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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